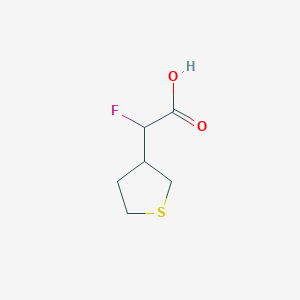

2-Fluoro-2-(thiolan-3-yl)acetic acid

CAS No.:

Cat. No.: VC17645247

Molecular Formula: C6H9FO2S

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9FO2S |

|---|---|

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 2-fluoro-2-(thiolan-3-yl)acetic acid |

| Standard InChI | InChI=1S/C6H9FO2S/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3H2,(H,8,9) |

| Standard InChI Key | XXMJJGNEXBLQBT-UHFFFAOYSA-N |

| Canonical SMILES | C1CSCC1C(C(=O)O)F |

Introduction

2-Fluoro-2-(thiolan-3-yl)acetic acid is a fluorinated organic compound characterized by the presence of a thiolane ring and a carboxylic acid functional group. Its molecular formula is C6H9FO2S, and it has a molecular weight of approximately 164.20 g/mol . This compound features a fluorine atom attached to the carbon adjacent to the thiolane, which influences its chemical reactivity and biological properties.

Synthesis and Applications

The synthesis of 2-Fluoro-2-(thiolan-3-yl)acetic acid can be achieved through several methods, allowing for high specificity and yield. This compound is primarily used in pharmaceutical research and development due to its unique structural properties, which make it a valuable scaffold for further chemical modifications aimed at enhancing biological activity.

Biological Activity

Research indicates that 2-Fluoro-2-(thiolan-3-yl)acetic acid exhibits significant biological activity, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is implicated in inflammatory processes and cancer progression. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, such as A549 lung cancer cells, suggesting its potential application in therapeutic contexts, particularly in oncology and inflammation-related disorders.

Comparison with Similar Compounds

2-Fluoro-2-(thiolan-3-yl)acetic acid shares structural similarities with other compounds but stands out due to its fluorination and thiolane functionality. A comparison with similar compounds highlights its unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-2-(thiolan-3-yl)acetic acid | Fluorine and thiolane ring | Enhanced reactivity and biological targeting |

| 2-Fluoro-2-(thiophen-2-yl)acetic acid | Fluorine substitution on acetic acid | Potential mPGES-1 inhibitor |

| Thiophen-2-acetic acid | No fluorine; contains only thiophene | Basic structure without enhanced reactivity |

| Fluoroacetic acid | Simple structure; no thiophene | Known for toxicity; lacks biological targeting |

| Methyl 2-(thiolan-3-yl)acetate | Lacks fluorine; similar thiolane structure | Unique due to sulfur and amino functionalities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume